6-Methyl-2-pyridinemethanol
Overview
Description
6-Methyl-2-pyridinemethanol is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by a hydroxymethyl group attached to the second carbon of the pyridine ring and a methyl group attached to the sixth carbon. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-pyridinemethanol can be synthesized from its corresponding aldehyde, 6-methyl-2-pyridinecarboxaldehyde, through a reduction reaction. The typical procedure involves the following steps :
Reduction Reaction:
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to substitute the hydroxymethyl group with halogens.
Major Products Formed
Oxidation: 6-Methyl-2-pyridinecarboxaldehyde, 6-methyl-2-pyridinecarboxylic acid.
Reduction: this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6-Methyl-2-pyridinemethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the methyl group at the sixth position, leading to different chemical properties and reactivity.
6-Methyl-2-pyridinecarboxaldehyde: The aldehyde form of 6-methyl-2-pyridinemethanol, used as a precursor in its synthesis.
6-Methyl-2-pyridinecarboxylic acid: The carboxylic acid derivative, formed through oxidation reactions.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBSBMJQUMAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149952 | |
Record name | 6-Methyl-2-pyridylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-34 deg C; [Alfa Aesar MSDS] | |
Record name | 6-Methyl-2-pyridinemethanol | |
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CAS No. |
1122-71-0 | |
Record name | 6-Methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-pyridylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1122-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-pyridylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-pyridylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 6-Methyl-2-pyridinemethanol in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a precursor in synthesizing various heterocyclic compounds, particularly those containing a pyridine ring. [] One notable application involves its reaction with chlorides of carbamidophosphoric acids to produce N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, a class of compounds exhibiting moderate antimicrobial activity. []
Q2: Can you elaborate on the role of this compound in coordination chemistry, specifically with manganese?
A2: this compound (HL2) functions as a chelating ligand in manganese coordination chemistry, facilitating the formation of polynuclear manganese complexes. Research shows that HL2 can support the formation of an octanuclear-dicubanoid manganese cluster, [MnII6MnIII2(L2)4(O)2(OAc)10(HOMe/OH2)2]⋅3MeOH⋅MeCN. [] This highlights the potential of this compound in developing multimetallic molecular catalysts, particularly those mimicking the oxygen-evolving complex (OEC) in natural photosystem II. []
Q3: How does this compound behave in Suzuki-Miyaura cross-coupling reactions?
A3: While this compound itself isn't directly involved in Suzuki-Miyaura cross-coupling, its derivative, 3-hydroxy-6-methyl-2-pyridinemethanol, can be converted into the corresponding triflate. [] This triflate has been successfully employed in Suzuki-Miyaura reactions with alkenyl boronates to produce branched 3-alkylpyridine structures. [] This approach offers a valuable synthetic route to complex molecules, including natural products like cananodine and xestamine C. []
Q4: What is the significance of the chromium(VI) oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol?
A4: The oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic solutions provides valuable insights into the reaction kinetics and mechanisms involving chromium intermediates. [] This reaction yields the corresponding aldehyde and acid, both coordinated to chromium(III). [] Studying this oxidation process contributes to understanding electron transfer reactions and the role of chromium in various chemical and biological systems.
Q5: Are there alternative synthetic routes to obtain this compound or its derivatives?
A5: Yes, alternative synthetic strategies exist for this compound and its derivatives. For instance, DL-2-piperidinemethanol can be synthesized from 2-picoline. [] This demonstrates the possibility of employing different starting materials and reaction pathways to access structurally similar compounds with potential applications in various fields.
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